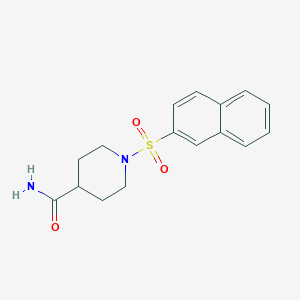![molecular formula C19H22N2O3 B5804955 N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)
N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide, also known as ML297, is a small molecule that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2012 by a team of researchers led by Dr. Michael D. Cameron at the University of North Carolina at Chapel Hill. Since then, ML297 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in treating various diseases.
作用機序
N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide acts as a positive allosteric modulator of the TRESK channel, which means that it enhances the activity of the channel by binding to a site on the channel that is distinct from the channel's active site. This results in an increase in the flow of potassium ions through the channel, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including an increase in the activity of the TRESK channel, a decrease in neuronal excitability, and a reduction in the release of neurotransmitters. These effects may have implications for the treatment of various neurological disorders, as mentioned above.
実験室実験の利点と制限
One of the main advantages of N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide is its relatively simple synthesis method, which makes it easy to produce on a small scale in a laboratory setting. Additionally, N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide has been shown to be highly selective for the TRESK channel, which means that it does not interact with other ion channels in the brain. However, one limitation of N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide is that it has not yet been tested in clinical trials, which means that its potential therapeutic applications are still largely theoretical.
将来の方向性
There are a number of potential future directions for research on N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide, including the following:
1. Further studies to explore the potential therapeutic applications of N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide in treating various neurological disorders, including epilepsy, migraine, and neuropathic pain.
2. Studies to investigate the potential side effects of N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide, particularly in the context of long-term use.
3. Development of more potent and selective modulators of the TRESK channel, which may have even greater therapeutic potential than N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide.
4. Studies to investigate the potential role of the TRESK channel in other physiological processes, such as the regulation of blood pressure and heart rate.
5. Development of new methods for synthesizing N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide, which may make it easier and more cost-effective to produce on a larger scale.
合成法
The synthesis of N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-aminophenyl)isobutyramide to form the desired product. The synthesis of N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide is relatively simple and can be carried out on a small scale in a laboratory setting.
科学的研究の応用
N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to modulate the activity of a specific ion channel in the brain, known as the TRESK channel, which is involved in the regulation of neuronal excitability. N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide has been shown to enhance the activity of the TRESK channel, which may have implications for the treatment of various neurological disorders, including epilepsy, migraine, and neuropathic pain.
特性
IUPAC Name |
3-methoxy-N-[4-(2-methylpropylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)12-20-18(22)14-7-9-16(10-8-14)21-19(23)15-5-4-6-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZNKQIKMUMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804873.png)
![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5804892.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)
![2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5804922.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5804933.png)
![N''-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5804942.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)